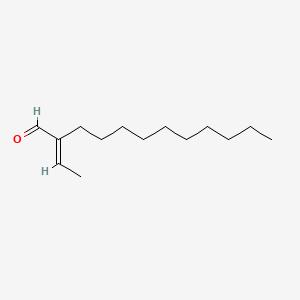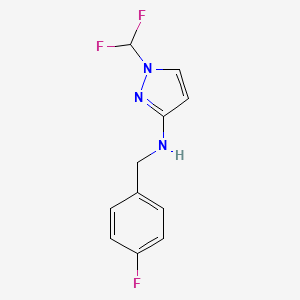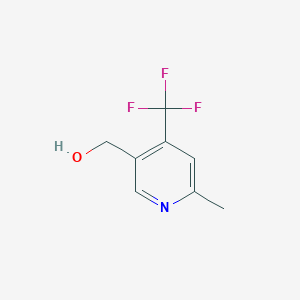
(2E)-2-ethylidenedodecanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-ethylidenedodecanal is an organic compound characterized by the presence of an aldehyde group and a double bond in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-ethylidenedodecanal can be achieved through several methods. One common approach involves the aldol condensation reaction between dodecanal and acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the double bond and the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
(2E)-2-ethylidenedodecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, where reagents such as hydrogen halides (e.g., HCl, HBr) add across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Hydrogen chloride (HCl) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of (2E)-2-ethylidenedodecanoic acid.
Reduction: Formation of (2E)-2-ethylidenedodecanol.
Substitution: Formation of (2E)-2-chlorododecanal.
科学研究应用
(2E)-2-ethylidenedodecanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industry due to its distinct odor profile.
作用机制
The mechanism of action of (2E)-2-ethylidenedodecanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the double bond may participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
(2E)-2-ethylidenedecanal: Similar structure but with a shorter carbon chain.
(2E)-2-ethylidenetetradecanal: Similar structure but with a longer carbon chain.
(2E)-2-ethylidenenonanal: Similar structure but with a different carbon chain length.
Uniqueness
(2E)-2-ethylidenedodecanal is unique due to its specific carbon chain length and the presence of both an aldehyde group and a double bond. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C14H26O |
|---|---|
分子量 |
210.36 g/mol |
IUPAC 名称 |
(2E)-2-ethylidenedodecanal |
InChI |
InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-12-14(4-2)13-15/h4,13H,3,5-12H2,1-2H3/b14-4+ |
InChI 键 |
LIMWLNGRXCLMPM-LNKIKWGQSA-N |
手性 SMILES |
CCCCCCCCCC/C(=C\C)/C=O |
规范 SMILES |
CCCCCCCCCCC(=CC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B11749530.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749544.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749547.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749548.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11749549.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11749563.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749571.png)
![1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11749576.png)

![[5-(6-Aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methylimino-imino-azanium](/img/structure/B11749582.png)

